molecular formula C8H7BrO3 B1210229 2-Bromo-2',4'-dihydroxyacetophenone CAS No. 2491-39-6

2-Bromo-2',4'-dihydroxyacetophenone

Cat. No. B1210229
CAS RN: 2491-39-6
M. Wt: 231.04 g/mol
InChI Key: RAULLGKGLGXMOM-UHFFFAOYSA-N
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Description

2-Bromo-2,4'-dihydroxyacetophenone, also known as 2-Bromo-2,4'-dihydroxy-1-phenylethanone, is a phenolic compound that has been widely used in scientific research, particularly in biochemistry and physiology. It is an important intermediate in the preparation of various pharmaceuticals, such as antibiotics and anti-inflammatory agents. The compound is also used in the synthesis of a variety of other organic compounds, such as polymers and dyes.

Scientific Research Applications

Antioxidant Effects

2-Bromo-4'-nitroacetophenone, closely related to 2-Bromo-2',4'-dihydroxyacetophenone, has been found to have antioxidant effects. This compound extends the lifespan of C. elegans and its antioxidant effect is dependent on the Insulin pathway (Han, 2018).

Green Chemistry in Synthesis

A study on the green synthesis of 2',4'-Dihydroxyacetophenone (resoacetophenone) highlights its importance as a commercially significant intermediate. This process emphasizes environmentally friendly methods using non-polluting catalysts, aligning with the principles of green chemistry (Yadav & Joshi, 2002).

Bioavailability Enhancement

Research on the synthesis of 4′-Alkyl-2′-hydroxyacetophenones, which includes derivatives of this compound, indicates their role as key intermediates in creating lipoflavonoids. These compounds potentially enhance bioavailability in biological systems due to better incorporation into lipid bilayer membranes (Pouget et al., 2013).

Inhibitory Properties on Enzymes

The inhibitory properties of bromophenols, including derivatives of this compound, on human carbonic anhydrase II isozyme have been studied. These compounds showed effective inhibitory activity, suggesting their potential use in treating various health disorders (Balaydın et al., 2012).

Role in Organic Synthesis

This compound and its derivatives are crucial in organic synthesis. They serve as intermediates in various synthetic processes, demonstrating their versatility in the field of organic chemistry (Feng-ke, 2004).

Photocleavage of DNA

Bromofluoroacetophenone derivatives, related to this compound, have shown potential in photocleaving DNA. This application is significant in the field of genetic engineering and biotechnology (Wender & Jeon, 2003).

Safety and Hazards

2-Bromo-2’,4’-dihydroxyacetophenone is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

2-Bromo-2’,4’-dihydroxyacetophenone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein tyrosine phosphatases, inhibiting their activity. This interaction is crucial as it can modulate signaling pathways that are dependent on phosphorylation and dephosphorylation events .

Cellular Effects

The effects of 2-Bromo-2’,4’-dihydroxyacetophenone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate metabolic pathways, leading to changes in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, 2-Bromo-2’,4’-dihydroxyacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound binds to the catalytic domain of protein tyrosine phosphatases, inhibiting their function and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

The effects of 2-Bromo-2’,4’-dihydroxyacetophenone change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Bromo-2’,4’-dihydroxyacetophenone vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can result in adverse effects, including toxicity and disruption of normal cellular processes .

Metabolic Pathways

2-Bromo-2’,4’-dihydroxyacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect pathways related to energy production, oxidative stress, and detoxification. These interactions can lead to changes in the levels of key metabolites and alterations in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-Bromo-2’,4’-dihydroxyacetophenone within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability and effectiveness in different cellular compartments .

Subcellular Localization

The subcellular localization of 2-Bromo-2’,4’-dihydroxyacetophenone affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes .

properties

IUPAC Name

2-bromo-1-(2,4-dihydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAULLGKGLGXMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947799
Record name 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2491-39-6
Record name 1-(2,4-Dihydroxyphenyl)-2-bromoethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydroxyphenacyl bromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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